3-Amino-1-(3,4-dimethoxybenzyl)-4-(2-fluorophenyl)azetidin-2-one
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Overview
Description
3-Amino-1-(3,4-dimethoxybenzyl)-4-(2-fluorophenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams that are of significant interest in medicinal chemistry due to their biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3,4-dimethoxybenzyl)-4-(2-fluorophenyl)azetidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Azetidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The 3,4-dimethoxybenzyl and 2-fluorophenyl groups can be introduced through nucleophilic substitution or coupling reactions.
Amination: The amino group can be introduced through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the amino group.
Reduction: Reduction reactions might target the azetidinone ring or the aromatic rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
3-Amino-1-(3,4-dimethoxybenzyl)-4-(2-fluorophenyl)azetidin-2-one may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-Amino-1-(3,4-dimethoxybenzyl)-4-(2-fluorophenyl)azetidin-2-one would depend on its specific biological target. Generally, azetidinones can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-benzyl-4-phenylazetidin-2-one
- 3-Amino-1-(3,4-dimethoxybenzyl)-4-phenylazetidin-2-one
- 3-Amino-1-(3,4-dimethoxybenzyl)-4-(4-fluorophenyl)azetidin-2-one
Uniqueness
The uniqueness of 3-Amino-1-(3,4-dimethoxybenzyl)-4-(2-fluorophenyl)azetidin-2-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-fluorophenyl group, in particular, may impart unique properties compared to other similar compounds.
Properties
Molecular Formula |
C18H19FN2O3 |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
3-amino-1-[(3,4-dimethoxyphenyl)methyl]-4-(2-fluorophenyl)azetidin-2-one |
InChI |
InChI=1S/C18H19FN2O3/c1-23-14-8-7-11(9-15(14)24-2)10-21-17(16(20)18(21)22)12-5-3-4-6-13(12)19/h3-9,16-17H,10,20H2,1-2H3 |
InChI Key |
SOENEXQQPULRFT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C(C(C2=O)N)C3=CC=CC=C3F)OC |
Origin of Product |
United States |
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